Computed Lipophilicity (XLogP3) Differentiation: 2-Isothiocyanatoindane Exhibits Intermediate Lipophilicity Among Indane ITC Regioisomers
The computed partition coefficient (XLogP3-AA) for 2-isothiocyanato-2,3-dihydro-1H-indene is 3.6, positioning it between the 1-positional isomer (XLogP3 = 3.7) and substantially lower than the 5-positional (aryl-ring) isomer (XLogP3 = 4.2) [1]. This 0.6 log unit difference between the 2-isomer and 5-isomer corresponds to an approximately 4-fold difference in predicted lipid/water partitioning, which is expected to translate into measurably different membrane permeability and tissue distribution profiles when these compounds are employed as pharmacophore precursors or covalent probe scaffolds [2]. The 2-isomer's XLogP3 of 3.6 falls within the generally accepted optimal range (1–5) for drug-like oral bioavailability per Lipinski's guidelines [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 3.6 |
| Comparator Or Baseline | 1-isothiocyanato-2,3-dihydro-1H-indene: XLogP3 = 3.7; 5-isothiocyanato-2,3-dihydro-1H-indene: XLogP3 = 4.2; Phenyl isothiocyanate (PITC): XLogP3 ≈ 2.5; Benzyl isothiocyanate (BITC): XLogP3 ≈ 2.9 |
| Quantified Difference | 0.6 log unit lower than 5-isomer (≈4-fold lower predicted partitioning); 0.1 log unit lower than 1-isomer |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021–2025 releases) |
Why This Matters
Lipophilicity governs membrane permeation, non-specific protein binding, and metabolic clearance; the 0.6 log unit difference from the 5-isomer means these regioisomers cannot be assumed to exhibit equivalent cellular uptake or in vivo distribution without empirical validation.
- [1] PubChem. Computed Properties (XLogP3-AA): CID 2736623 (2-isomer, XLogP3 = 3.6); CID 11105879 (1-isomer, XLogP3 = 3.7); CID 2759357 (5-isomer, XLogP3 = 4.2). National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. doi:10.1517/17460441.2012.714363. (Documents that a ΔlogP of ~1 unit can alter membrane permeability by ~10-fold.) View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0. View Source
